4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
Overview
Description
“4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as t-Butylnorsynephrine and Kwd-2066 . This compound is a short-acting agonist of the β2-adrenergic receptor .
Molecular Structure Analysis
The molecular structure of “4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol” has been studied using density functional theory (DFT) calculations . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .Chemical Reactions Analysis
The compound has been studied significantly using DFT calculations . Calculations were performed for Fukui functions to explain the chemical selectivity or reactivity sites such as the molecule’s nucleophilic, electrophilic, and radical attack in the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.28 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions might be found in specialized chemistry databases or literature.Scientific Research Applications
Vibrational Studies and Reactivity Analysis
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol (4BAHEHMP) has been extensively studied using density functional theory (DFT) and vibrational spectroscopy. This research provides insights into the compound's structural parameters, vibrational frequencies, and reactivity sites. It highlights the compound's significant electronic charge distribution and reactive sites, contributing to understanding its chemical and thermal stability (Gangadharan, 2022).
Antioxidant Properties
Research on phenolic antioxidants like bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane reveals their role as potent inhibitors in biological systems, such as the Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. These findings are significant considering the widespread use of such compounds in various industries (Sokolove et al., 1986).
Catalysis and Chemical Reactions
The role of phenol in radical chain hydro-tert-butylation reactions has been demonstrated. In particular, the catalytic effect of phenol in these reactions provides valuable insights into reaction mechanisms and the thermochemistry of induced decomposition processes (Yeung & Warkentin, 1976).
Spin Interaction in Zinc Complexes
Studies on Schiff and Mannich bases containing tert-butyl-phenol groups have shed light on the spin interaction in zinc complexes. This research offers valuable information on the electrochemical properties and stability of these complexes, which are relevant in various scientific and industrial applications (Orio et al., 2010).
Catalytic Alkylation
Iron(III) amine-bis(phenolate) complexes have been shown to effectively catalyze the C-C cross-coupling of aryl Grignard reagents. This research contributes to the understanding of the catalytic mechanisms and the development of more efficient and selective catalytic processes (Qian, Dawe, & Kozak, 2011).
Ortho-Hydroxylation Modeling Tyrosine Hydroxylase
A study on the ortho-hydroxylation of 4-tert-butylphenol by nonheme iron(III) complexes provides a functional model for tyrosine hydroxylase. This is crucial for understanding the biochemical pathways and designing therapeutic strategies (Funabiki et al., 1997).
Safety And Hazards
properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGFUYPGDLRKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914243 | |
Record name | t-Butylnorsynephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol | |
CAS RN |
96948-64-0, 7376-67-2 | |
Record name | α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96948-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylnorsynephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kwd 2066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096948640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butylnorsynephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Salbutamol EP Impurity B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-BUTYLNORSYNEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RM5R3DQXG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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